Cas no 1025302-40-2 (methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate)

Methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate is a specialized organic compound featuring a thiophene carboxylate core functionalized with an enamine-linked acetylphenylcarbamoyl moiety. Its unique structure, incorporating both amide and ester functionalities, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing heterocyclic frameworks. The compound’s conjugated system and electron-rich thiophene ring enhance its utility in applications such as pharmaceutical research or materials science, where tailored molecular properties are required. Its well-defined reactivity profile allows for selective modifications, facilitating the development of complex derivatives. The product is typically characterized by high purity and stability under controlled conditions, ensuring reliable performance in research settings.
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate structure
1025302-40-2 structure
商品名:methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
CAS番号:1025302-40-2
MF:C17H16N2O4S
メガワット:344.384943008423
MDL:MFCD01567470
CID:4568460

methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • FTXDCQJWDLUMLW-RAXLEYEMSA-N
    • methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
    • MDL: MFCD01567470
    • インチ: 1S/C17H16N2O4S/c1-11(20)13(16(21)19-12-6-4-3-5-7-12)10-18-14-8-9-24-15(14)17(22)23-2/h3-10,18H,1-2H3,(H,19,21)/b13-10-
    • InChIKey: FTXDCQJWDLUMLW-RAXLEYEMSA-N
    • ほほえんだ: C(/C(C)=O)(=C\NC1C=CSC=1C(OC)=O)\C(=O)NC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 344.083078g/mol
  • どういたいしつりょう: 344.083078g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 527
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 344.4g/mol
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 116Ų

methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB162868-5 g
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate
1025302-40-2
5g
€377.50 2023-05-08
abcr
AB162868-10 g
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate
1025302-40-2
10g
€482.50 2023-05-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00893782-1g
Methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
1025302-40-2 90%
1g
¥2394.0 2023-04-06
abcr
AB162868-10g
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate; .
1025302-40-2
10g
€482.50 2024-06-10
Ambeed
A961813-1g
Methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
1025302-40-2 90%
1g
$348.0 2024-04-26
A2B Chem LLC
AI86417-10mg
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
1025302-40-2 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI86417-5mg
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
1025302-40-2 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI86417-1mg
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
1025302-40-2 >90%
1mg
$201.00 2024-04-20
abcr
AB162868-1 g
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate
1025302-40-2
1g
€211.30 2023-05-08
abcr
AB162868-5g
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate; .
1025302-40-2
5g
€377.50 2024-06-10

methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate 関連文献

methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylateに関する追加情報

Methyl 3-{[(1Z)-2-Acetyl-2-(Phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate: A Comprehensive Overview

Methyl 3-{[(1Z)-2-Acetyl-2-(Phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate, with CAS No. 1025302-40-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which incorporates a thiophene ring, an enamine group, and a phenylcarbamoyl substituent. Its synthesis and properties have been extensively studied, making it a valuable molecule for both academic and industrial applications.

The molecular structure of this compound is intriguing, as it combines several functional groups that contribute to its versatility. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and electronic properties. The presence of the enamine group further enhances the compound's reactivity and potential for participation in various chemical reactions. Recent studies have highlighted the importance of such structures in drug design, particularly in the development of bioactive molecules with potential therapeutic applications.

One of the most notable aspects of this compound is its synthesis methodology. Researchers have employed a variety of techniques to construct this molecule, including multicomponent reactions, catalytic asymmetric synthesis, and click chemistry. These methods not only demonstrate the versatility of the molecule but also pave the way for its large-scale production. The use of environmentally friendly reagents and conditions has further enhanced the appeal of these synthetic approaches, aligning with the growing demand for sustainable chemical processes.

In terms of applications, methyl 3-{[(1Z)-2-Acetyl-2-(Phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate has shown promise in several areas. Its electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials and optoelectronic devices. Additionally, its bioactivity has been explored in preclinical studies, where it has demonstrated potential as an anticancer agent. These findings underscore the compound's significance in both academic research and industrial development.

Recent advancements in computational chemistry have further deepened our understanding of this compound's properties. By employing techniques such as density functional theory (DFT) and molecular docking studies, researchers have been able to predict its interaction with biological targets with remarkable accuracy. These computational tools have not only accelerated drug discovery but also provided valuable insights into the molecule's stability and reactivity under various conditions.

The study of methyl 3-{[(1Z)-2-Acetyl-2-(Phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate continues to be a vibrant area of research. Its unique combination of functional groups and versatile reactivity make it an invaluable tool for chemists and pharmacologists alike. As new applications emerge and synthetic methods improve, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.

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(CAS:1025302-40-2)methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
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清らかである:99%
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